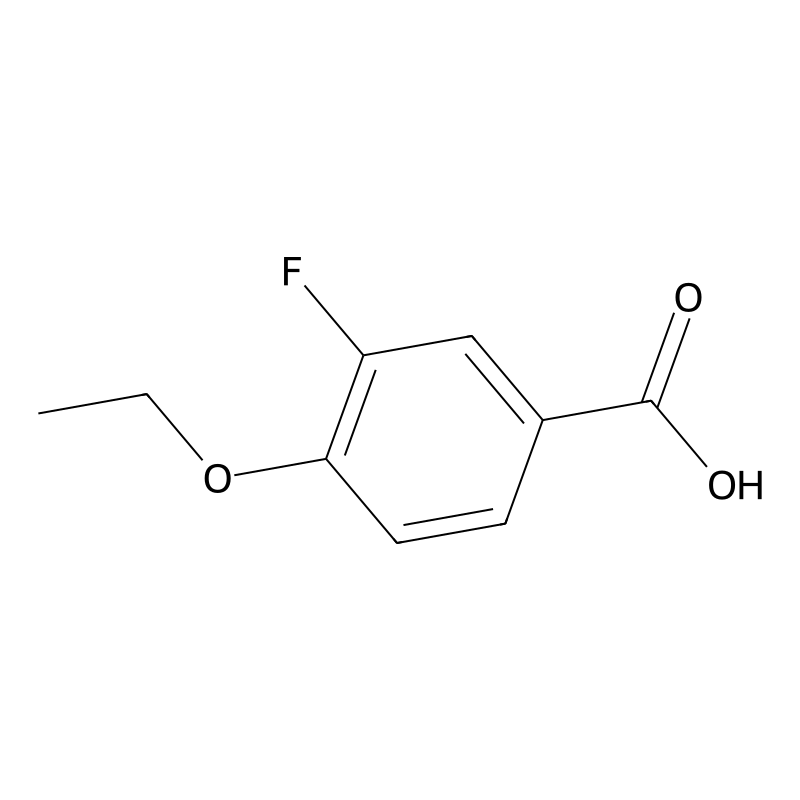

4-Ethoxy-3-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antituberculosis Activity of Hydrazones Derived from 4-Fluorobenzoic Acid Hydrazide

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: 4-Ethoxy-3-fluorobenzoic acid is used in the synthesis of hydrazones derived from 4-fluorobenzoic acid hydrazide.

Methods of Application or Experimental Procedures: The chemical structures of the synthesized hydrazones were confirmed by 1H-nuclear magnetic resonance (NMR) and electrospray mass spectrometry (ES-MS) spectral data, and elemental analysis.

Results or Outcomes: Compound 3a, 4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide, showed the highest inhibitory activity of all the compounds under study.

4-Ethoxy-3-fluorobenzoic acid is an aromatic compound classified as a benzoic acid derivative. It features an ethoxy group at the para position (fourth position) and a fluorine atom at the meta position (third position) on the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 184.17 g/mol. This compound is notable for its applications in various fields, including medicinal chemistry, environmental science, and organic synthesis, due to its unique structural characteristics that influence its reactivity and biological activity .

There is no current research available on the mechanism of action of 4-Ethoxy-3-fluorobenzoic acid.

Due to the lack of specific research on 4-Ethoxy-3-fluorobenzoic acid, it's advisable to handle it with caution assuming the properties of similar aromatic acids.

- Potential Hazards: May cause skin and eye irritation.

- Safety Measures: Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, safety glasses, and working in a fume hood.

- Oxidation: This compound can be oxidized to yield corresponding quinones or other oxidized derivatives.

- Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

- Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.

- Substitution: Nucleophiles such as amines or alkoxides can facilitate substitution reactions.

4-Ethoxy-3-fluorobenzoic acid exhibits various biological activities, primarily through its interactions with enzymes and receptors. It has been studied for its potential anti-inflammatory properties and its ability to modulate enzyme activity, particularly cytochrome P450 enzymes involved in drug metabolism. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, which may lead to significant pharmacological effects.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, influencing biochemical pathways. It can participate in reactions such as free radical bromination and nucleophilic substitution, affecting cellular processes and potentially leading to therapeutic effects .

The synthesis of 4-Ethoxy-3-fluorobenzoic acid typically involves multi-step organic reactions. Common methods include:

- Ethylation Reaction: The introduction of the ethoxy group can be achieved using ethyl iodide in the presence of a base like potassium carbonate.

- Fluorination: Fluorination agents such as hydrogen fluoride or fluorinating reagents are employed to introduce the fluorine atom at the meta position.

- Purification Techniques: Industrial production often employs advanced purification methods such as recrystallization and chromatography to isolate high-purity products.

4-Ethoxy-3-fluorobenzoic acid finds applications across various domains:

- Medicinal Chemistry: Investigated for potential use in drug development due to its unique chemical properties.

- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

- Environmental Research: Used in studies examining the environmental impact of chemical compounds and their degradation pathways.

Studies on 4-Ethoxy-3-fluorobenzoic acid have highlighted its interactions with biological targets, particularly enzymes involved in oxidative metabolism. These interactions suggest potential roles in modulating metabolic pathways, making it a candidate for further pharmacological research. Understanding these interactions could lead to the development of new therapeutic agents targeting specific diseases .

Several compounds share structural similarities with 4-Ethoxy-3-fluorobenzoic acid. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 4-Fluorobenzoic acid | Lacks ethoxy group; simpler structure |

| 2-(Trifluoromethyl)-4-ethoxybenzoic acid | Contains trifluoromethyl group; different reactivity |

| 4-Ethoxybenzoic acid | Lacks halogen substituents; less reactive |

| 2-Chloro-3-ethoxy-4-fluorobenzoic acid | Contains chloro group; different substitution pattern |

Uniqueness

The uniqueness of 4-Ethoxy-3-fluorobenzoic acid lies in its specific combination of an ethoxy group and a fluorine atom on the benzene ring. This arrangement imparts distinct chemical properties such as increased lipophilicity and metabolic stability, which are not observed in similar compounds with different substituent patterns.

Molecular Structure and Formula

Structural Representation and Visualization

4-Ethoxy-3-fluorobenzoic acid is an aromatic compound characterized by a benzene ring with three key substituents: a carboxylic acid group, an ethoxy group, and a fluorine atom [1]. The compound features an ethoxy group at the para position (fourth position) and a fluorine atom at the meta position (third position) on the benzene ring . This specific arrangement of functional groups contributes to the compound's unique chemical and biological properties [1].

The molecular structure consists of a planar benzene ring system with delocalized pi electrons, providing the characteristic aromatic stability [3]. The ethoxy group (-OCH₂CH₃) is positioned at the para position relative to the carboxylic acid, while the fluorine atom is situated at the meta position [1]. This substitution pattern creates a molecule with distinct electronic and steric properties that influence its reactivity and physical characteristics [4].

Table 1: Molecular Identifiers of 4-Ethoxy-3-fluorobenzoic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₉H₉FO₃ |

| CAS Number | 5710-64-5 |

| Molecular Weight (g/mol) | 184.16 |

| IUPAC Name | 4-ethoxy-3-fluorobenzoic acid |

| SMILES | CCOC1=C(C=C(C=C1)C(=O)O)F |

| InChI | InChI=1S/C9H9FO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) |

| InChI Key | PRBYLMBZCTVHIP-UHFFFAOYSA-N |

International Union of Pure and Applied Chemistry Nomenclature and Identifiers

The International Union of Pure and Applied Chemistry name for this compound is 4-ethoxy-3-fluorobenzoic acid [1]. The nomenclature follows systematic naming conventions where the benzene ring serves as the parent structure, with the carboxylic acid functionality taking priority in numbering [1]. The substituents are numbered according to their positions relative to the carboxylic acid group, with the ethoxy group at position 4 and the fluorine atom at position 3 [5].

The compound is registered under Chemical Abstracts Service number 5710-64-5, providing a unique identifier for chemical databases and regulatory purposes [6] [5]. The Standard International Chemical Identifier provides a unique string representation of the molecular structure, while the International Chemical Identifier Key offers a hashed version for database searching [1]. The Simplified Molecular Input Line Entry System notation describes the connectivity and arrangement of atoms within the molecule [1] [5].

Structural Features and Functional Groups

Benzene Ring Characteristics

The benzene ring in 4-ethoxy-3-fluorobenzoic acid exhibits the characteristic properties of aromatic compounds [3]. The ring structure is planar with bond angles of approximately 120 degrees, and all carbon atoms in the ring are sp² hybridized [3]. The pi-orbitals are occupied by six electrons, providing the delocalized electron system that confers aromatic stability [3] [7].

Benzene rings demonstrate exceptional stability compared to typical alkenes and cycloalkenes due to the continuous pi bonds between carbon atoms [3]. This aromatic character makes the compound resistant to addition reactions that would typically occur with non-aromatic double bonds [3]. Instead, the benzene ring preferentially undergoes substitution reactions when forced to react under elevated temperatures or with catalysts [3].

The aromatic nature of the benzene ring contributes to the overall planarity of the molecule and influences the electronic distribution throughout the structure [8]. The delocalized electron system creates a uniform electron density above and below the plane of the ring, represented by the continuous cloud of electrons [9]. This electronic delocalization affects the reactivity patterns and physical properties of the entire molecule [8].

Ethoxy Group Properties

The ethoxy group (-OCH₂CH₃) functions as an electron-donating substituent through both resonance and inductive effects [10] [11]. As an ether functionality, the ethoxy group possesses lone pairs of electrons on the oxygen atom that can participate in resonance interactions with the aromatic ring system [11] [10]. This electron donation increases the electron density at the ortho and para positions relative to the ethoxy substituent [11].

The ethoxy group demonstrates moderate electron-donating properties compared to other oxygen-containing substituents [10]. The alkyl portion of the ethoxy group provides additional electron density through inductive effects, though this contribution is relatively modest compared to the resonance contribution [10]. The oxygen atom's electronegativity creates a dipole moment within the ethoxy group, with partial negative charge localized on oxygen and partial positive charge on the attached carbon atoms [10].

In aromatic substitution reactions, ethoxy groups direct incoming electrophiles to the ortho and para positions due to the enhanced electron density at these locations [11]. This directing effect results from the resonance stabilization of intermediate carbocations formed during electrophilic aromatic substitution [11]. The ethoxy group's electron-donating nature also increases the overall nucleophilicity of the aromatic ring system [10].

Fluorine Substituent Characteristics

The fluorine substituent exerts predominantly electron-withdrawing effects through strong inductive interactions [12] [11]. Fluorine's exceptional electronegativity, the highest among all elements, creates a significant dipole moment in the carbon-fluorine bond [12]. This electronegativity difference results in electron density being drawn away from the aromatic ring toward the fluorine atom [11] [12].

The inductive effect of fluorine operates through sigma bonds and decreases with distance from the point of attachment [12]. In 4-ethoxy-3-fluorobenzoic acid, the fluorine atom at the meta position relative to the carboxylic acid group influences the electron distribution throughout the aromatic system [11]. This electron withdrawal makes the aromatic ring less electron-rich and consequently less susceptible to electrophilic attack [11].

Fluorine substitution on aromatic rings contributes additional pi-bonding and antibonding orbitals that can affect molecular stability [13] [14]. The addition of fluorine atoms to aromatic systems can lead to enhanced ring stability and increased resistance to addition reactions [13]. These electronic effects partially explain the unique reactivity patterns observed in fluorinated aromatic compounds [14].

The spatial characteristics of fluorine, being the smallest halogen, minimize steric interactions while maximizing electronic effects [12]. This combination of minimal steric hindrance and significant electronic influence makes fluorine substitution particularly valuable for modifying the properties of aromatic compounds [15].

Carboxylic Acid Functionality

The carboxylic acid group (-COOH) represents a highly polar functional group that significantly influences the compound's properties [16] [17]. This functionality consists of a carbonyl group (C=O) bonded to a hydroxyl group (OH), creating a system with both electrophilic and acidic characteristics [16]. The carboxylic acid group exhibits strong electron-withdrawing properties through both resonance and inductive effects [18] [10].

The carbonyl carbon in the carboxylic acid group is highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms [17]. The hydroxyl portion of the carboxylic acid can participate in hydrogen bonding interactions, both intramolecularly and intermolecularly [17]. These hydrogen bonding capabilities significantly affect the compound's physical properties, including solubility, melting point, and boiling point [17].

The acidity of carboxylic acids results from the resonance stabilization of the conjugate base (carboxylate anion) formed upon proton dissociation [18] [16]. The carboxylate anion can delocalize negative charge between the two oxygen atoms, providing thermodynamic stabilization [18]. This stabilization makes carboxylic acids significantly more acidic than alcohols or other hydroxyl-containing compounds [18].

Table 2: Functional Groups and Their Properties in 4-Ethoxy-3-fluorobenzoic Acid

| Functional Group | Position | Electronic Effect | Properties |

|---|---|---|---|

| Benzene Ring | Core structure | Aromatic π-system | Planar, delocalized electrons |

| Ethoxy Group (-OCH₂CH₃) | Para position (C-4) | Electron-donating (resonance) | Increases electron density |

| Fluorine Substituent (-F) | Meta position (C-3) | Electron-withdrawing (inductive) | Decreases electron density |

| Carboxylic Acid Group (-COOH) | C-1 | Electron-withdrawing (resonance + inductive) | Acidic proton, hydrogen bonding |

Physical Properties

Melting Point and Thermal Stability

Specific melting point data for 4-ethoxy-3-fluorobenzoic acid is not readily available in the current literature [5] [19]. However, the thermal properties of this compound can be estimated based on structural analogies with related benzoic acid derivatives [20]. The presence of multiple functional groups, including the ethoxy substituent, fluorine atom, and carboxylic acid group, influences the intermolecular interactions that determine melting point behavior [20].

Benzoic acid derivatives demonstrate diverse thermal properties depending upon the nature and position of functional groups [20]. The presence of hydrogen bonding capabilities from the carboxylic acid group typically elevates melting points compared to non-hydrogen bonding compounds [17]. The ethoxy group may contribute to van der Waals interactions through its alkyl portion while the fluorine substituent affects the overall polarity and intermolecular forces [20].

Thermal stability studies of fluorinated aromatic compounds indicate that fluorine substitution generally enhances thermal stability due to the strength of carbon-fluorine bonds [13]. The combination of aromatic stabilization and strong covalent bonds throughout the molecule suggests that 4-ethoxy-3-fluorobenzoic acid would exhibit reasonable thermal stability under normal conditions [13].

Solubility Profile in Various Solvents

The solubility characteristics of 4-ethoxy-3-fluorobenzoic acid are influenced by the competing effects of its various functional groups [4]. The carboxylic acid functionality provides hydrogen bonding capabilities that enhance solubility in polar, protic solvents [17]. The ethoxy group contributes hydrophobic character through its alkyl portion while maintaining some polarity through the ether oxygen [4].

The compound demonstrates moderate solubility in organic solvents due to its hydrophobic ethoxy group, while the carboxylic acid moiety can engage in hydrogen bonding, enhancing solubility in polar solvents [4]. The fluorine substituent influences both polarity and intermolecular interactions, potentially affecting solubility patterns in different solvent systems [4].

Solubility studies of related fluorobenzoic acid derivatives indicate that fluorine substitution can significantly alter dissolution behavior [21]. The positioning of the fluorine atom at the meta position relative to the carboxylic acid group creates a specific electronic environment that influences solvation interactions [21]. The overall solubility profile represents a balance between the hydrophilic carboxylic acid group and the more lipophilic ethoxy and fluorine substituents [4].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides valuable structural information for 4-ethoxy-3-fluorobenzoic acid [22] [23]. Fluorine-19 nuclear magnetic resonance spectroscopy is particularly informative for fluorinated aromatic compounds, as fluorine chemical shifts are highly sensitive to electronic environment changes [22]. The fluorine atom in the meta position exhibits characteristic chemical shift patterns that reflect the electronic influence of neighboring substituents [22] [23].

Proton nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic protons, ethoxy group protons, and carboxylic acid proton [24] [25]. The aromatic region typically shows complex splitting patterns due to coupling between adjacent protons and long-range coupling effects [23]. The ethoxy group appears as characteristic ethyl pattern with triplet and quartet signals for the methyl and methylene protons, respectively [24].

Infrared spectroscopy demonstrates characteristic absorption bands for the various functional groups present in the molecule [26] [27]. The carboxylic acid group exhibits strong absorption in the carbonyl region and broad absorption for the hydroxyl stretch [26]. The aromatic ring shows characteristic bands in the fingerprint region, while the ethoxy group contributes bands associated with carbon-hydrogen and carbon-oxygen stretches [27].

The fluorine substituent affects both nuclear magnetic resonance and infrared spectroscopic properties through its electronic influence on the aromatic system [27]. Fluorination can cause shifts in both chemical shifts and vibrational frequencies compared to non-fluorinated analogs [27]. These spectroscopic changes provide valuable information about the electronic effects of fluorine substitution on aromatic systems [27].

Electronic Properties

Electron Distribution and Polarization

The electron distribution in 4-ethoxy-3-fluorobenzoic acid results from the combined electronic effects of all substituents on the aromatic ring system [18] [11]. The ethoxy group at the para position donates electron density to the ring through resonance interactions, while the fluorine atom at the meta position withdraws electron density through inductive effects [11]. The carboxylic acid group exerts strong electron-withdrawing effects through both resonance and inductive mechanisms [18].

The overall electron distribution creates regions of varying electron density throughout the molecule [11]. The positions ortho and para to the ethoxy group experience increased electron density due to resonance donation [11]. Conversely, the positions near the fluorine substituent and carboxylic acid group exhibit decreased electron density due to the electron-withdrawing nature of these groups [18] [11].

Polarization effects arise from the electronegativity differences between various atoms in the molecule [12]. The carbon-fluorine bond exhibits significant polarization due to fluorine's exceptional electronegativity [12]. Similarly, the carbonyl and hydroxyl portions of the carboxylic acid group demonstrate substantial polarization [17]. These polarized bonds create dipole moments that influence intermolecular interactions and reactivity patterns [12] [17].

Resonance Effects

Resonance interactions play a crucial role in determining the electronic structure of 4-ethoxy-3-fluorobenzoic acid [18] [28]. The ethoxy group participates in resonance donation to the aromatic ring through the lone pairs on the oxygen atom [11] [28]. This resonance interaction increases electron density at the ortho and para positions relative to the ethoxy substituent [11].

The carboxylic acid group demonstrates significant resonance withdrawal from the aromatic ring [18]. The carbonyl portion of the carboxylic acid can accept electron density from the ring through resonance interactions, creating electron deficiency at the ortho and para positions relative to this group [18]. This electron withdrawal contributes to the overall electron-poor nature of the aromatic system [18].

Resonance effects in substituted benzoic acids significantly influence acidity and reactivity patterns [18] [28]. The combination of electron-donating and electron-withdrawing substituents creates a complex electronic environment where resonance effects must be considered alongside inductive contributions [28]. The spatial relationship between substituents determines the magnitude and direction of resonance interactions [28].

Inductive Effects of Substituents

Inductive effects operate through sigma bonds and provide another mechanism for electronic influence in 4-ethoxy-3-fluorobenzoic acid [18] [11]. The fluorine substituent exerts a strong electron-withdrawing inductive effect due to its high electronegativity [12]. This effect diminishes with distance from the fluorine atom but influences the entire aromatic system [12].

The ethoxy group demonstrates a modest electron-donating inductive effect through the alkyl portion, though this is typically overshadowed by its stronger resonance contribution [11]. The oxygen atom in the ethoxy group, being electronegative, also contributes a weak electron-withdrawing inductive component [11]. The net inductive effect of the ethoxy group represents the balance between these competing influences [11].

The carboxylic acid group exhibits strong electron-withdrawing inductive effects through both the carbonyl and hydroxyl portions [18]. The electronegative oxygen atoms withdraw electron density through sigma bonds, contributing to the electron deficiency of the aromatic ring [18]. These inductive effects combine with resonance contributions to determine the overall electronic character of the molecule [18].

Table 3: Physical Properties of 4-Ethoxy-3-fluorobenzoic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 184.16 g/mol | [1] [5] |

| Exact Mass | 184.05400 g/mol | [5] |

| Density | Not available | [5] |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] [19] |

| Flash Point | Not available | [5] [19] |

| LogP | 1.92260 | [5] |

| Polar Surface Area | 46.53000 Ų | [5] |